molecular formula C24H28O4 B1239005 Norbixin CAS No. 542-40-5

Norbixin

Cat. No.: B1239005
CAS No.: 542-40-5
M. Wt: 380.5 g/mol
InChI Key: ZVKOASAVGLETCT-UOGKPENDSA-N
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Mechanism of Action

Target of Action

Norbixin, a natural diapocarotenoid, primarily targets the Retinal Pigmented Epithelium (RPE) cells and photoreceptors . These cells are crucial for visual function, and their degeneration can lead to visual impairment .

Mode of Action

This compound interacts with its targets by protecting them against phototoxicity induced by blue light and N-retinylidene-N-retinylethanolamine (A2E), a toxic by-product of the visual pigment cycle . It inhibits the transactivation of Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Activator Protein 1 (AP-1) . These interactions result in the reduction of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF) expression induced by A2E .

Biochemical Pathways

This compound affects the biochemical pathways involving Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt), and Thioredoxin-Interacting Protein/NOD-Like Receptor Protein 3 (TXNIP/NLRP3) inflammasome mechanisms . These pathways are crucial in inflammation and oxidative stress responses.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is rapidly and efficiently absorbed when administered orally . The compound undergoes significant isomerization and glucuronidation .

Result of Action

The action of this compound results in neuroprotection and preservation of photoreceptor function . It also inhibits the accumulation of A2E and lipofuscin, toxic by-products of the visual pigment cycle, in the retina . These effects contribute to the potential of this compound as a treatment for age-related macular degeneration and Stargardt disease .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and temperature . For instance, BIO203, a novel this compound amide conjugate, displays improved stability at all temperatures tested for up to 18 months . Moreover, this compound’s protective effects against phototoxicity are particularly relevant in environments with high exposure to blue light .

Biochemical Analysis

Biochemical Properties

Norbixin plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species, particularly hydroxyl radicals, to protect DNA from oxidative damage. This compound has been shown to interact with metal ions such as tin(II) and iron(II), enhancing or inhibiting DNA breakage depending on the concentration ratios . These interactions highlight this compound’s dual role as both an antioxidant and a pro-oxidant under different conditions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine fibroblasts, this compound has been observed to protect genomic DNA against oxidative damage induced by hydrogen peroxide At higher concentrations, this compound can enhance oxidative DNA breakage, indicating a concentration-dependent effect on cellular function

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with reactive oxygen species and metal ions. This compound scavenges hydroxyl radicals, thereby protecting DNA from oxidative damage . It also interacts with metal ions, forming complexes that can either protect or damage DNA depending on the concentration ratios. This compound’s ability to modulate enzyme activity and gene expression through these interactions is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are influenced by factors such as concentration, presence of metal ions, and oxidative stress conditions . Long-term studies have shown that this compound can protect DNA from oxidative damage at lower concentrations, but higher concentrations may lead to increased DNA breakage. These temporal effects highlight the importance of optimizing this compound concentrations for desired outcomes in biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to protect against oxidative damage, while high doses can lead to toxic effects . Threshold effects have been observed, where this compound’s protective effects diminish and adverse effects increase beyond certain dosage levels. These findings underscore the need for careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antioxidant properties. It interacts with enzymes and cofactors involved in oxidative stress responses, modulating metabolic flux and metabolite levels . This compound’s role in these pathways contributes to its ability to protect against oxidative damage and influence cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by factors such as concentration, presence of metal ions, and oxidative stress conditions. Understanding this compound’s transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its ability to protect against oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbixin is typically extracted from the outer coating of annatto seeds. The extraction process involves washing the seeds with food-grade solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, ethyl acetate, alkaline alcohol, or supercritical carbon dioxide . The solvent is then removed, and the resultant powder is crystallized and dried. The powder is treated with aqueous alkali, heated to hydrolyze the coloring matter, and then cooled. The aqueous solution is filtered and acidified to precipitate this compound, which is then filtered, washed, dried, and milled into a granular powder .

Industrial Production Methods: In industrial settings, this compound is produced using similar solvent extraction methods. The process is optimized to ensure high yield and purity of the pigment. The extracted this compound is often formulated with food-grade carriers to enhance its stability and usability in various applications .

Chemical Reactions Analysis

Types of Reactions: Norbixin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s conjugated double-bond system, which makes it susceptible to oxidative degradation .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different hues and solubility properties .

Comparison with Similar Compounds

This compound’s unique water solubility and antioxidant properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its oil-soluble counterpart, bixin.

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOASAVGLETCT-UOGKPENDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt)
Record name Norbixin
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DSSTOX Substance ID

DTXSID20274024
Record name all-trans-Norbixin
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Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated)
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
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Vapor Pressure

1.75X10-11 mm Hg at 25 °C (estimated)
Record name Annatto
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Mechanism of Action

Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome.
Record name Annatto
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Color/Form

Yellow-red solutions or powder /Extract/

CAS No.

542-40-5, 1393-63-1
Record name Norbixin
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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